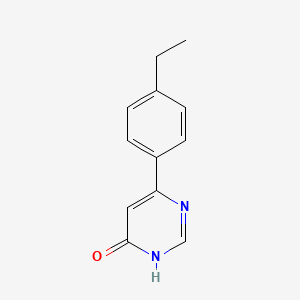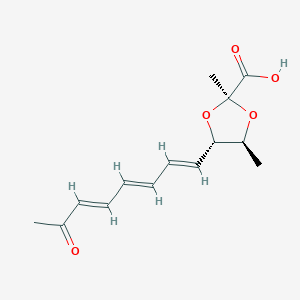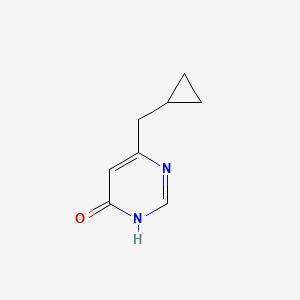![molecular formula C10H17N3 B1493822 4-[2-(1H-pyrazol-1-yl)éthyl]pipéridine CAS No. 1177351-89-1](/img/structure/B1493822.png)
4-[2-(1H-pyrazol-1-yl)éthyl]pipéridine
Vue d'ensemble
Description
4-[2-(1H-pyrazol-1-yl)ethyl]piperidine is a chemical compound with the linear formula C10H17N3 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 4-[2-(1H-pyrazol-1-yl)ethyl]piperidine consists of a piperidine ring attached to a pyrazole ring via an ethyl bridge . The compound has a molecular weight of 179.26 .Physical And Chemical Properties Analysis
4-[2-(1H-pyrazol-1-yl)ethyl]piperidine is a solid substance . It has a molecular weight of 179.26 .Applications De Recherche Scientifique
Propriétés chimiques
“4-[2-(1H-pyrazol-1-yl)éthyl]pipéridine” est un composé chimique de formule empirique C10H17N3 et d'une masse moléculaire de 179.26 . Il s'agit d'une substance solide .
Synthèse et fonctionnalisation
Ce composé peut être impliqué dans des réactions de fonctionnalisation de la liaison C–H catalysées par le Rhodium (III) . Ce procédé offre un moyen direct pour la synthèse divergente de produits d'alcénylation C–H ou de produits d'indazole avec des rendements moyens à bons .
Activité antimicrobienne
Certains composés similaires à “this compound”, tels que les dérivés d'hydrazone substitués par la coumarine, ont montré une activité antimicrobienne contre diverses bactéries . Cependant, des recherches supplémentaires sont nécessaires pour confirmer si “this compound” lui-même possède des propriétés antimicrobiennes.
Applications thérapeutiques potentielles
Les composés contenant de l'imidazole, qui sont structurellement liés aux pyrazoles, ont montré un bon potentiel antimicrobien . Cela suggère que “this compound” pourrait également avoir des applications thérapeutiques potentielles.
Applications pharmacologiques
Les pyrazoles, qui font partie de la structure de “this compound”, ont été associés à diverses activités pharmacologiques. Ils ont montré des activités antimicrobiennes, anti-inflammatoires, antihypertensives, antipyrétiques, antioxydantes, analgésiques, antidépressives, anticancéreuses et antidiabétiques . Cela suggère que “this compound” pourrait également avoir des applications pharmacologiques similaires.
Applications industrielles
Les composés contenant de l'azote et du soufre, comme “this compound”, ont suscité un grand intérêt en raison de leurs applications industrielles . Cependant, des recherches supplémentaires sont nécessaires pour comprendre les applications industrielles spécifiques de “this compound”.
Analyse Biochimique
Biochemical Properties
4-[2-(1H-pyrazol-1-yl)ethyl]piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain receptor proteins, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or receptor .
Cellular Effects
The effects of 4-[2-(1H-pyrazol-1-yl)ethyl]piperidine on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammatory responses. Additionally, this compound can modulate gene expression, leading to changes in cellular metabolism and function. For example, it may upregulate or downregulate the expression of specific genes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, 4-[2-(1H-pyrazol-1-yl)ethyl]piperidine exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s binding to enzymes often involves the formation of a stable complex, which can either inhibit or enhance the enzyme’s activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-[2-(1H-pyrazol-1-yl)ethyl]piperidine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under standard laboratory conditions, it may degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has also revealed potential cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of 4-[2-(1H-pyrazol-1-yl)ethyl]piperidine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory properties. At higher doses, it can lead to toxic or adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage .
Metabolic Pathways
4-[2-(1H-pyrazol-1-yl)ethyl]piperidine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. For instance, it may inhibit specific enzymes involved in metabolic pathways, leading to an accumulation of certain metabolites .
Transport and Distribution
The transport and distribution of 4-[2-(1H-pyrazol-1-yl)ethyl]piperidine within cells and tissues are mediated by various transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution can influence its overall efficacy and potential side effects .
Subcellular Localization
4-[2-(1H-pyrazol-1-yl)ethyl]piperidine exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and its overall biochemical effects .
Propriétés
IUPAC Name |
4-(2-pyrazol-1-ylethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-5-12-13(8-1)9-4-10-2-6-11-7-3-10/h1,5,8,10-11H,2-4,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCPBDFLUJGCTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCN2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650905 | |
| Record name | 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1177351-89-1 | |
| Record name | 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1493743.png)
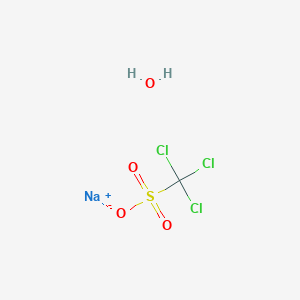

![Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate](/img/structure/B1493751.png)
![7-(4-Methoxyphenyl)-5-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1493752.png)
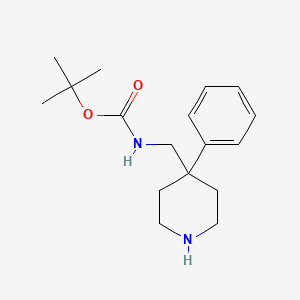
![2-Methyl-3,5,7-triphenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B1493756.png)
